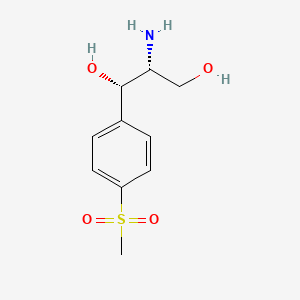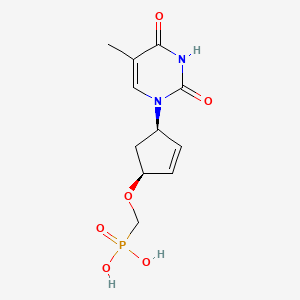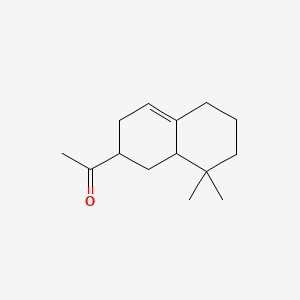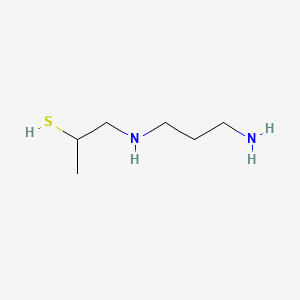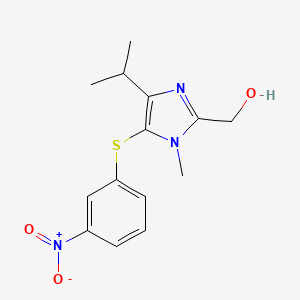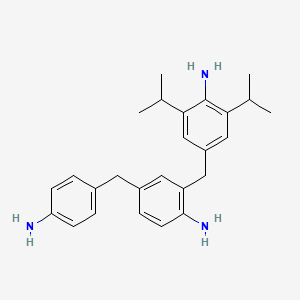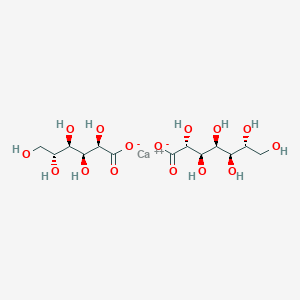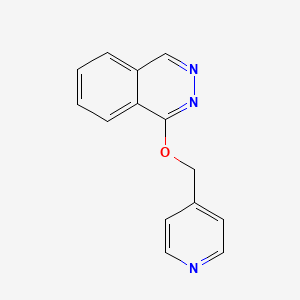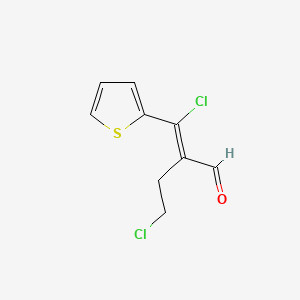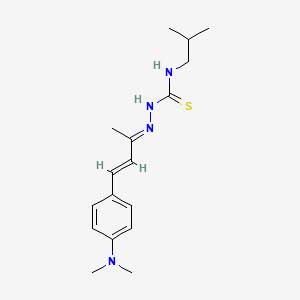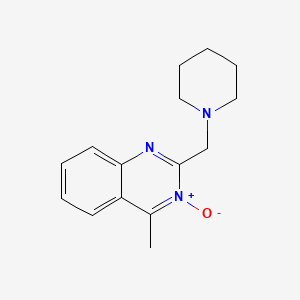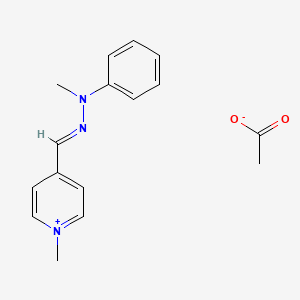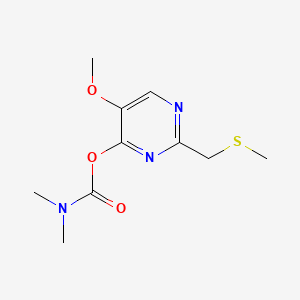
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy, methylthio, and dimethylcarbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Addition of the Methylthio Group: This can be done through thiolation reactions using reagents such as methylthiol.
Attachment of the Dimethylcarbamate Group: This step involves carbamation reactions using dimethylcarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methylindole: This compound shares the methoxy and methyl groups but lacks the pyrimidine ring and dimethylcarbamate group.
2-Methyl-5-methoxyindole: Similar to the above, but with a different arrangement of functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy and methyl group, but with an indole ring and an acetic acid group.
Uniqueness
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
77249-07-1 |
|---|---|
Fórmula molecular |
C10H15N3O3S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
[5-methoxy-2-(methylsulfanylmethyl)pyrimidin-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10(14)16-9-7(15-3)5-11-8(12-9)6-17-4/h5H,6H2,1-4H3 |
Clave InChI |
MIVZPPWQZAABAF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=NC(=NC=C1OC)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


